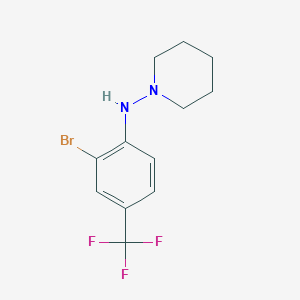

N-(2-Bromo-4-(trifluoromethyl)-phenyl)piperidin-1-amine

Description

N-(2-Bromo-4-(trifluoromethyl)-phenyl)piperidin-1-amine is a piperidine derivative featuring a phenyl ring substituted with bromine (Br) at position 2 and a trifluoromethyl (CF₃) group at position 4. This structure combines electron-withdrawing groups (Br, CF₃) with a piperidin-1-amine moiety, which may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name |

N-[2-bromo-4-(trifluoromethyl)phenyl]piperidin-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrF3N2/c13-10-8-9(12(14,15)16)4-5-11(10)17-18-6-2-1-3-7-18/h4-5,8,17H,1-3,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCDOKHHFJVMCMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)NC2=C(C=C(C=C2)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthesis Approach

-

- 2-Bromo-4-(trifluoromethyl)aniline

- Piperidine

-

- Controlled temperature and atmosphere (e.g., inert gas)

- Suitable solvent (e.g., dichloromethane or toluene)

- Catalyst or base if necessary (e.g., triethylamine or pyridine)

-

- Column chromatography using appropriate eluents (e.g., ethyl acetate/hexane)

Detailed Synthesis Protocol

- Step 1 : Combine 2-bromo-4-(trifluoromethyl)aniline and piperidine in a suitable solvent.

- Step 2 : Add a catalyst or base if required to facilitate the reaction.

- Step 3 : Stir the mixture under controlled conditions until the reaction is complete.

- Step 4 : Purify the product using column chromatography.

Chemical Properties and Structure

- Molecular Formula : C12H14BrF3N2

- Molecular Weight : 323.15 g/mol

- IUPAC Name : N-[2-bromo-4-(trifluoromethyl)phenyl]piperidin-1-amine

- Standard InChI : InChI=1S/C12H14BrF3N2/c13-10-8-9(12(14,15)16)4-5-11(10)17-18-6-2-1-3-7-18/h4-5,8,17H,1-3,6-7H2

Data Tables

Physical and Chemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C12H14BrF3N2 |

| Molecular Weight | 323.15 g/mol |

| CAS No. | 1551146-16-7 |

| IUPAC Name | N-[2-bromo-4-(trifluoromethyl)phenyl]piperidin-1-amine |

Synthesis Conditions

| Condition | Description |

|---|---|

| Starting Materials | 2-Bromo-4-(trifluoromethyl)aniline, Piperidine |

| Solvent | Dichloromethane or Toluene |

| Catalyst/Base | Triethylamine or Pyridine (if necessary) |

| Purification | Column Chromatography |

Chemical Reactions Analysis

Types of Reactions

N-(2-Bromo-4-(trifluoromethyl)-phenyl)piperidin-1-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can lead to the removal of the bromine or trifluoromethyl groups.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or potassium thiocyanate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Neuropharmacological Applications

Inhibition of Glycine Transporters

One of the prominent applications of compounds similar to N-(2-Bromo-4-(trifluoromethyl)-phenyl)piperidin-1-amine is their role as inhibitors of glycine transporters, particularly GlyT1. These inhibitors have been shown to enhance glutamatergic neurotransmission, which is crucial for dopaminergic signaling in the brain. Studies indicate that such compounds can increase dopamine release in the nucleus accumbens, a key region involved in reward processing and addiction pathways .

Potential in Treating Neuropsychiatric Disorders

Research has linked dysfunctions in N-Methyl-D-Aspartate (NMDA) receptors to various neuropsychiatric disorders, including schizophrenia and Alzheimer's disease. Compounds that modulate NMDA receptor activity may provide therapeutic benefits by restoring normal neurotransmission dynamics. This compound derivatives have been investigated for their binding affinity at NMDA receptor sites, suggesting their potential utility in treating these conditions .

Cardiovascular Applications

Antihypertensive Properties

Certain piperidine derivatives have demonstrated potent antihypertensive effects. For instance, modifications of similar structures have been shown to exhibit bradycardic activity and significant reductions in mean blood pressure (MBP) without causing reflex tachycardia. This indicates that compounds like this compound could be explored for their cardiovascular benefits, particularly in managing hypertension .

Cancer Research

Antiproliferative Activity

Recent studies have highlighted the antiproliferative capabilities of piperidine derivatives against various cancer cell lines. The incorporation of trifluoromethyl groups has been associated with enhanced biological activity, making these compounds promising candidates for further development as anticancer agents. The structure-activity relationship (SAR) studies suggest that modifications at specific positions can significantly impact the potency against tumor growth .

Mechanistic Studies and Drug Design

Role as a Pharmacological Tool

this compound serves as a valuable pharmacological tool for understanding receptor interactions and signaling pathways. Its use in binding studies provides insights into ligand-receptor dynamics, which is essential for designing more effective drugs targeting similar pathways .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of N-(2-Bromo-4-(trifluoromethyl)-phenyl)piperidin-1-amine depends on its specific interactions with molecular targets. These may include:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins.

Pathways Involved: The interactions can influence various biochemical pathways, leading to specific biological effects.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Key Structural Features and Analogs

The following compounds share structural motifs with the target molecule, differing in substituent positions, additional functional groups, or core frameworks:

Notable Differences:

- Substituent Positions : The target compound’s bromo and CF₃ groups are at positions 2 and 4, respectively. Analogs like compound 16 place CF₃ at position 3, altering electronic effects and steric bulk .

- Backbone Complexity : Broflanilide and compound 12a feature benzamide cores, while the target and other analogs (e.g., compound 4) utilize simpler piperidine-phenyl linkages .

Physicochemical Data

| Compound | Molecular Weight (g/mol) | NMR Data (¹H/¹⁹F) | HRMS (m/z) |

|---|---|---|---|

| 13 | 418.4 | ¹H NMR (400 MHz, CDCl₃): δ 7.85–7.25; ¹⁹F NMR: δ -63.2, -109.5 | 419.1743 [M+H]⁺ |

| 16 | 337.3 | ¹⁹F NMR: δ -62.8 (CF₃), -113.5 (CF₂) | 337.1438 [M+H]⁺ |

| Broflanilide | 663.2 | Not reported in evidence | Not provided |

Note: Data for the target compound are unavailable, but its molecular weight is estimated at ~324.2 g/mol based on structure.

Antiparasitic Activity

- UDO and UDD: Pyridine-piperidine/piperazine hybrids inhibit CYP51 in Trypanosoma cruzi, suggesting that CF₃-phenyl-piperidine scaffolds can be optimized for enzyme inhibition .

Structure-Activity Relationships (SAR)

Biological Activity

N-(2-Bromo-4-(trifluoromethyl)-phenyl)piperidin-1-amine is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of its biological activity, including synthesis, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound features a piperidine ring substituted with a brominated trifluoromethyl phenyl group. This structural configuration is significant for its biological activity, particularly in targeting various receptors and enzymes.

Synthesis Pathways

Recent advancements have focused on optimizing the synthesis of piperidine derivatives, including this compound. The synthesis typically involves:

- Formation of the Piperidine Ring : Utilizing cyclization reactions.

- Bromination and Trifluoromethylation : Employing electrophilic aromatic substitution to introduce the bromine and trifluoromethyl groups.

1. Anticancer Activity

Research indicates that piperidine derivatives can exhibit anticancer properties. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest .

2. Antimicrobial Properties

Studies have reported that this compound demonstrates antimicrobial activity against a range of pathogens, including bacteria and fungi. The mechanism of action often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways .

3. Neurological Effects

The compound may also possess neuroprotective properties, making it a candidate for treating neurodegenerative diseases. Research suggests that it could modulate neurotransmitter systems and reduce oxidative stress in neuronal cells .

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer efficacy of various piperidine derivatives, including this compound, against human cancer cell lines such as FaDu (hypopharyngeal carcinoma). The results indicated a significant reduction in cell viability at specific concentrations, suggesting strong anticancer potential .

Case Study 2: Antimicrobial Activity

In vitro assays demonstrated that this compound exhibited potent activity against Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MICs) comparable to established antimicrobial agents .

Data Tables

| Biological Activity | Test Organism/Cell Line | IC50/EC50 (µM) | Reference |

|---|---|---|---|

| Anticancer | FaDu Cells | 10 | |

| Antimicrobial | Staphylococcus aureus | 5 | |

| Antimicrobial | Candida albicans | 8 |

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics (ADME: Absorption, Distribution, Metabolism, Excretion) is crucial for evaluating the therapeutic potential of this compound. Preliminary studies suggest favorable absorption characteristics with moderate metabolic stability; however, detailed toxicological assessments are necessary to ensure safety for clinical use .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for N-(2-Bromo-4-(trifluoromethyl)-phenyl)piperidin-1-amine, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves alkylation of a piperidine precursor with a halogenated aryl substrate. For example, analogous compounds like 1-ethyl-N-phenylpiperidin-4-amine are synthesized via alkylation of N-phenylpiperidin-4-amine with ethyl halides under basic conditions (e.g., sodium hydride or potassium carbonate in ethanol/acetonitrile) . For the target compound, substituting ethyl halides with 2-bromo-4-(trifluoromethyl)phenyl bromide and optimizing reaction time/temperature are critical. Purity can be enhanced using column chromatography or recrystallization, guided by computational reaction path searches to minimize side products .

Q. Which spectroscopic and analytical techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituents on the piperidine and aryl rings, with trifluoromethyl (CF₃) groups showing distinct ¹⁹F NMR signals.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., ESI-MS for [M+H]⁺ ions), while electron ionization (EI) MS fragments provide structural clues .

- X-ray Crystallography : Resolves stereochemistry and intermolecular interactions (e.g., hydrogen bonds, π-π stacking), as demonstrated for structurally similar pyrimidine derivatives .

Q. How do the bromo and trifluoromethyl substituents influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : The electron-withdrawing trifluoromethyl group activates the aryl ring toward electrophilic substitution but deactivates it toward nucleophilic attacks. The bromo substituent at the ortho position enhances steric hindrance, affecting reaction kinetics. Comparative studies with non-halogenated analogs (e.g., N-phenylpiperidin-4-amine) show reduced reactivity in SNAr reactions, necessitating polar aprotic solvents (e.g., DMF) and elevated temperatures .

Advanced Research Questions

Q. How can computational chemistry be integrated to optimize the synthesis and functionalization of this compound?

- Methodological Answer : Quantum chemical calculations (e.g., DFT) predict transition states and intermediates for key reactions like aryl halide alkylation. Tools like the ICReDD platform combine computational reaction path searches with experimental validation to identify optimal catalysts (e.g., Pd/Cu systems) and solvents, reducing trial-and-error approaches . For example, simulating the energy barrier for C-Br bond activation can guide catalyst selection.

Q. What strategies resolve contradictions in reported biological activity data for piperidine derivatives with bromo/trifluoromethyl substituents?

- Methodological Answer : Contradictions often arise from variations in assay conditions (e.g., cell lines, solvent polarity). A systematic approach includes:

- Meta-analysis : Comparing IC₅₀ values across studies while normalizing for variables like pH and temperature.

- Structure-Activity Relationship (SAR) Studies : Modifying substituents (e.g., replacing Br with Cl or CF₃ with CH₃) to isolate electronic vs. steric effects, as seen in analogous immunomodulating pyrimidines .

- Theoretical Modeling : Docking studies to assess binding affinity to biological targets (e.g., enzymes or receptors) using software like AutoDock Vina .

Q. What challenges arise in crystallizing this compound, and how are they addressed?

- Methodological Answer : The bulky trifluoromethyl and bromo groups hinder crystal packing. Strategies include:

- Co-crystallization : Using small-molecule additives (e.g., carboxylic acids) to form hydrogen bonds with the piperidine NH group.

- Temperature Gradients : Slow cooling from saturated solutions in mixed solvents (e.g., ethanol/dichloromethane) to promote nucleation.

- Crystallographic Analysis : As applied to similar compounds, weak C–H⋯O/F interactions and π-π stacking stabilize the lattice .

Q. How does the compound’s electronic configuration impact its interaction with biological targets, such as enzymes or receptors?

- Methodological Answer : The electron-deficient trifluoromethyl group enhances binding to hydrophobic pockets in proteins, while the bromo substituent may participate in halogen bonding with backbone carbonyls. Spectroscopic titration (e.g., fluorescence quenching) and isothermal titration calorimetry (ITC) quantify binding constants (Kd), with comparisons to non-fluorinated analogs revealing CF₃’s role in enhancing affinity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.